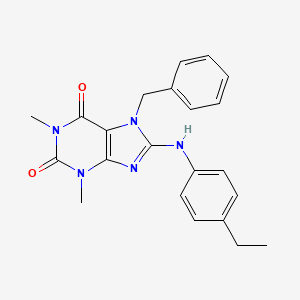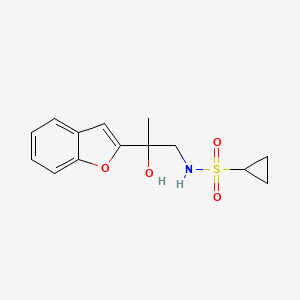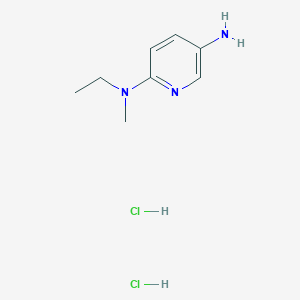
2-(3-Methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “o-Methoxyhydrocinnamic acid”, “2-Methoxyhydrocinnamic acid”, and "3- (o-Methoxyphenyl)propionic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 180.2005 . Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.Applications De Recherche Scientifique
Electrochemical Applications
2-(3-Methoxyphenyl)propanoic acid and its derivatives have been explored in electrochemical applications. Notably, electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been successfully used for double bond hydrogenation, yielding 3-(methoxyphenyl)propanoic acids with high efficiency. This process involves electrocatalytic hydrogenation at a Ni cathode modified by electrodeposited dispersed nickel in a DMF-H2O mixture, showcasing a novel method for producing these compounds (Korotaeva et al., 2011).
Chemical Synthesis and Properties
In the field of chemical synthesis, the transformation of 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid through acid-catalyzed ring closure to produce various compounds, including 2-phenyl-1-indanone, has been documented. This process demonstrates the compound's susceptibility to auto-oxidation and the potential for creating diverse chemical structures (Brown et al., 1971).
Pharmaceutical Intermediates
The compound and its analogs have been synthesized and evaluated for their potential as pharmaceutical intermediates. For example, derivatives have been assessed for antioxidant, anti-inflammatory, and antiulcer activities, highlighting the compound's versatility in pharmaceutical research (Subudhi & Sahoo, 2011).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound have been explored as corrosion inhibitors. Research into synthetic acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions shows promising results, indicating the potential of these compounds in industrial applications (Abu-Rayyan et al., 2022).
Anti-Inflammatory and Antioxidant Activities
The derivatives of this compound have also been studied for their anti-inflammatory and antioxidant properties. For instance, new phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. exhibited inhibitory effects on LPS-induced NO production in macrophage cells, underscoring their potential in anti-inflammatory research (Ren et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Methoxyphenyl)propanoic acid are currently unknown. This compound is a derivative of hydroxycinnamic acid, which is known to have various biological activities . .
Biochemical Pathways
Hydroxycinnamic acid derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
It is possible that it may have similar effects to other hydroxycinnamic acid derivatives, which are known to have diverse biological activities . .
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKYVCZSNGHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3146-60-9 |
Source


|
| Record name | 2-(3-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)



![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)